dTTP Km Selectivity in T4 DNA Polymerase
Porcine liver DNA polymerase γ demonstrates a clear kinetic preference for dTTP over dUTP. In standard reactions with saturating substrate concentrations, the polymerization rate is faster with dTTP. More critically, in competitive assays with equal molar concentrations of both substrates, approximately 3-times more thymine (dTMP) is incorporated into DNA than uracil (dUMP) [1]. This preferential incorporation is consistent with the observed Michaelis-Menten constant (Km), which is about 3-fold lower for dTTP (0.4 µM) compared to dUTP (1.1 µM) [1]. The maximum velocity (Vmax) for both substrates, however, remains very similar [1].
| Evidence Dimension | DNA Polymerase γ Substrate Incorporation & Binding Affinity |
|---|---|
| Target Compound Data | Km = 0.4 µM; Incorporation ratio (dTMP/dUMP) ~ 3:1 in competition |
| Comparator Or Baseline | dUTP: Km = 1.1 µM; Incorporation ratio (dTMP/dUMP) ~ 1:3 in competition |
| Quantified Difference | 3-fold lower Km for dTTP; 3-fold higher incorporation of dTMP in direct competition |
| Conditions | Porcine liver DNA polymerase γ; in vitro DNA synthesis with poly(dA)·oligo(dT), poly(rA)·oligo(dT), and poly(dA-dT) substrates; saturating and competitive substrate conditions |
Why This Matters
This quantitative kinetic data directly informs researchers requiring precise control over DNA synthesis rates and fidelity; using dUTP in place of dTTP will result in significantly reduced reaction efficiency and altered product composition.
- [1] Mosbaugh, D. W., et al. (1988). Purification and characterization of porcine liver DNA polymerase γ: utilization of dUTP and dTTP during in vitro DNA synthesis. Nucleic Acids Research, 16(12), 5645-5659. PMCID: PMC336790. View Source
